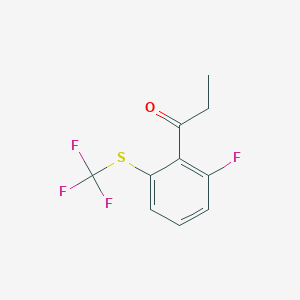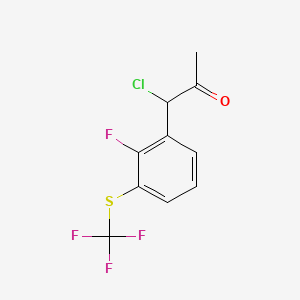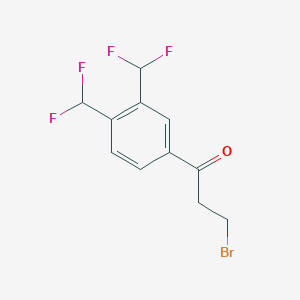
1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, a bromine atom, and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products:
Nucleophilic Substitution: Products include substituted amines, thioethers, or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The bromine atom and the difluoromethyl groups contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition or modification of enzyme activity, disruption of cellular processes, or alteration of signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one: Contains trifluoromethyl groups instead of difluoromethyl groups.
1-(3,4-Difluorophenyl)-3-bromopropan-1-one: Lacks the additional difluoromethyl groups.
Uniqueness: 1-(3,4-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of two difluoromethyl groups, which enhance its lipophilicity and electron-withdrawing properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9BrF4O |
|---|---|
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
1-[3,4-bis(difluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c12-4-3-9(17)6-1-2-7(10(13)14)8(5-6)11(15)16/h1-2,5,10-11H,3-4H2 |
Clé InChI |
ZZYFVRDJEKJARR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCBr)C(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



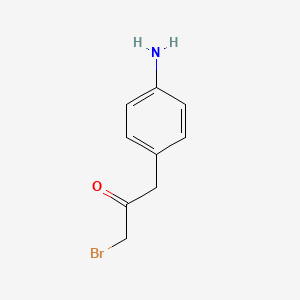
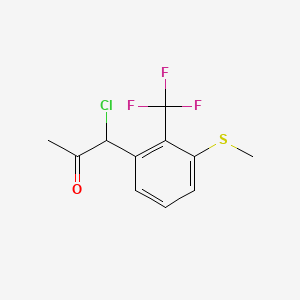

![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)

![((2S,4R,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14058364.png)
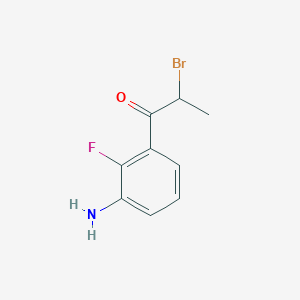
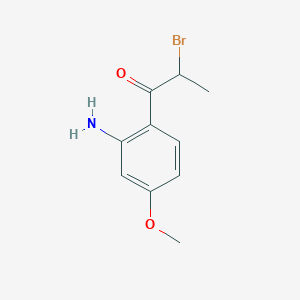
![Trimethyl[2-(triphenylsilyl)ethyl]silane](/img/structure/B14058378.png)

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)
